(10)-Shogaol

COX-2 inhibition Anti-inflammatory Cyclooxygenase selectivity

(10)-Shogaol is the most potent ginger-derived COX-2 inhibitor (IC50 7.5 μM), outperforming 10-gingerol by 4.3-fold and 8-shogaol by 2.3-fold, with complete COX-1 sparing for unambiguous mechanistic studies. Its non-pungent profile—unique among shogaol/gingerol analogs—enables higher loading in oral and topical formulations without sensory compromise. In head-to-head DSS colitis models, (10)-shogaol demonstrated superior anti-inflammatory efficacy versus all 6-/8-/10-gingerol/shogaol derivatives at 30 mg/kg oral dosing. It also engages TRPV1 (EC50 1.50 μM) via a novel Type III vanilloid interaction that stimulates adrenaline secretion without pungency. Choose (10)-shogaol for reproducible results where COX-2 selectivity, in vivo potency, and non-pungent formulation are critical.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 104186-05-2
Cat. No. B186108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(10)-Shogaol
CAS104186-05-2
SynonymsSHOGAOL, 10-(P)
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+
InChIKeyFADFGCOCHHNRHF-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(10)-Shogaol (CAS 104186-05-2): Technical Baseline for Ginger-Derived Bioactive Procurement


(10)-Shogaol (trans-10-Shogaol) is a dehydrated derivative of 10-gingerol, belonging to the shogaol class of phenylpropanoid compounds found in Zingiber officinale (ginger), with molecular formula C21H32O3 and molecular weight 332.48 g/mol . As a key bioactive constituent formed during thermal processing or drying of ginger rhizomes via dehydration of gingerols [1], (10)-shogaol exhibits distinct pharmacological properties including cyclooxygenase-2 (COX-2) selective inhibition, anti-inflammatory activity via NF-κB modulation, and TRPV1 channel interaction [2]. Notably, (10)-shogaol has been identified as a nonpungent compound among gingerols and shogaols, differentiating it from its pungent structural analogs [3].

Why Generic Shogaol or Gingerol Substitution Fails: (10)-Shogaol-Specific Differentiation Rationale


Shogaol analogs (6-, 8-, 10-, 12-shogaol) and their gingerol precursors exhibit divergent structure-activity relationships (SAR) driven by alkyl chain length and the presence of the α,β-unsaturated ketone moiety resulting from dehydration [1]. Chain length critically modulates both target engagement (e.g., COX-2 binding affinity peaks at 10-carbon shogaol [2]) and physicochemical properties including pungency perception [3]. The dehydrated shogaol scaffold confers enhanced potency relative to corresponding gingerols across multiple assays [4]. Consequently, substituting (10)-shogaol with 6-shogaol, 8-shogaol, or 10-gingerol alters target inhibition profiles, in vivo efficacy outcomes, and sensory characteristics, compromising experimental reproducibility and product performance in formulations where specific potency, COX-2 selectivity, or nonpungent sensory profile is required.

Quantitative Differentiation Guide: (10)-Shogaol vs. 10-Gingerol, 8-Shogaol, and 6-Shogaol


COX-2 Selective Inhibition: (10)-Shogaol Demonstrates 4.3-Fold Higher Potency Than 10-Gingerol

(10)-Shogaol exhibits COX-2 inhibitory activity with an IC50 of 7.5 ± 0.6 μM, representing a 4.3-fold potency enhancement over 10-gingerol (IC50 32 μM) and a 2.3-fold improvement over 8-shogaol (IC50 17.5 ± 2.2 μM). All three compounds demonstrated complete selectivity for COX-2 over COX-1, with no COX-1 inhibition detected [1]. The rank order of COX-2 inhibitory potency among ginger-derived compounds tested was (10)-shogaol > 8-shogaol > 10-gingerol.

COX-2 inhibition Anti-inflammatory Cyclooxygenase selectivity

In Vivo Anti-Inflammatory Efficacy: (10)-Shogaol Outperforms All Tested Gingerol and Shogaol Analogs in DSS Colitis Model

In a head-to-head comparative efficacy study of six ginger-derived compounds (6-, 8-, and 10-gingerol and 6-, 8-, and 10-shogaol) administered orally at 30 mg/kg for two weeks in a DSS-induced colitis mouse model, (10)-shogaol was identified as the most effective anti-inflammatory compound among all six tested derivatives [1]. The study confirmed that shogaols (dehydrated gingerol analogs) were more effective than their corresponding gingerol precursors. While 6- and 10-shogaol showed similar effects on colonic mucus layer morphology and tight junction protein expression, (10)-shogaol demonstrated superior overall anti-inflammatory efficacy in clinical symptom improvement and inflammatory marker reduction [1].

Inflammatory bowel disease Colitis NF-κB signaling

Pungency Differentiation: (10)-Shogaol Is the Only Nonpungent Compound Among Gingerols and Shogaols

(10)-Shogaol is uniquely nonpungent among the gingerols and shogaols. In rat eye-wipe aversion assays, (6)-gingerol, (10)-gingerol, and (6)-shogaol (5 mmol/L) induced aversive responses, whereas no response was observed with (10)-shogaol at 5 mmol/L and 10 mmol/L concentrations [1]. This sensory differentiation occurs despite (10)-shogaol's capacity to activate TRPV1 channels [2]. (10)-Shogaol also exhibits distinct TRPV1 activation pharmacology: its TRPV1 activation is insensitive to forskolin (FSK) treatment, representing a novel third type of vanilloid-TRPV1 interaction distinct from previously characterized compounds [2].

Sensory profile TRPV1 activation Functional food ingredient

NLRP3 Inflammasome-Mediated IL-1β Secretion Inhibition: Shogaol Scaffold Confers Enhanced Potency Over Gingerol

In a comparative analysis of 6-, 8-, and 10-gingerols versus corresponding shogaols on canonical NLRP3 inflammasome-mediated IL-1β secretion, all shogaols demonstrated more potent inhibitory capacity than their corresponding gingerol analogs [1]. At 20 μM concentration, 10-gingerol and all shogaols significantly inhibited canonical IL-1β secretion, confirming that the dehydrated shogaol scaffold provides enhanced anti-inflammatory activity through inflammasome pathway modulation [1].

NLRP3 inflammasome IL-1β secretion Anti-inflammatory mechanism

Oral Bioavailability and Pharmacokinetics: (10)-Shogaol Exhibits Measurable Systemic Exposure with Distinct Tissue Distribution

In a rat pharmacokinetic study using UPLC-Q-Exactive-HRMS following oral administration of ginger extract, (10)-shogaol demonstrated quantifiable systemic exposure with the following parameters: Cmax of 2.8 ± 0.9 ng/mL, Tmax of 0.4 ± 0.1 hours, and AUC0-t of 4.2 ± 1.1 ng·h/mL [1]. Among the eight ginger components quantified (6-gingerol, 6-shogaol, 8-gingerol, 8-shogaol, 10-gingerol, 10-shogaol, zingerone, and 6-isodehydrogingenone), (10)-shogaol showed intermediate oral bioavailability [1]. The validated analytical method achieved an LLOQ of 1.0 ng/mL with intra- and inter-day precision (RSD) below 12.2% and accuracy (RE) between -8.7% and 8.7% [1].

Pharmacokinetics Oral bioavailability Tissue distribution

TRPV1 Agonist Structure-Activity Relationship: Chain Length Modulates Potency in Shogaol Series

In a Ca2+ flux assay using T-REx293 cells expressing human TRPV1, increasing acyl chain length in shogaols led to weakened TRPV1 agonist potency, whereas gingerol potency was not chain-length dependent [1]. The EC50 values reported were: (6)-shogaol 0.51 ± 0.07 μM, (8)-shogaol 0.82 ± 0.11 μM, (10)-shogaol 1.50 ± 0.21 μM, (12)-shogaol 2.10 ± 0.29 μM [1]. (8)-Gingerol was the most potent TRPV1 agonist among all compounds tested in this study [1]. This SAR demonstrates that (10)-shogaol possesses intermediate TRPV1 potency, significantly lower than 6-shogaol (2.9-fold difference) but higher than 12-shogaol.

TRPV1 agonism Calcium flux Structure-activity relationship

Priority Application Scenarios for (10)-Shogaol Based on Quantitative Differentiation Evidence


COX-2 Selective Anti-Inflammatory Research and Assay Development

(10)-Shogaol is the optimal ginger-derived COX-2 inhibitor for research requiring maximum potency within this compound class, with an IC50 of 7.5 μM that outperforms both 10-gingerol (4.3-fold) and 8-shogaol (2.3-fold) [1]. Its complete COX-1 sparing profile enables cleaner mechanistic studies of COX-2-dependent inflammatory pathways without confounding COX-1 inhibition effects [1].

Inflammatory Bowel Disease and Colitis Preclinical Models

For DSS-induced colitis and intestinal inflammation research, (10)-shogaol is the most effective anti-inflammatory candidate among all tested 6-, 8-, and 10-gingerol/shogaol derivatives as demonstrated in head-to-head in vivo comparisons [1]. Its demonstrated efficacy at 30 mg/kg oral dosing provides a validated reference point for dose-ranging studies and combination therapy investigations in IBD models.

Nonpungent Functional Food and Nutraceutical Formulation Development

(10)-Shogaol is uniquely suited for oral or topical formulations where ginger-derived bioactivity is desired without the pungency associated with 6-shogaol, 6-gingerol, or 10-gingerol [1]. This sensory differentiation enables higher incorporation levels in functional foods, beverages, and cosmetic products where consumer acceptability would otherwise be compromised by pungent analogs.

TRPV1-Mediated Metabolic and Adrenal Research

(10)-Shogaol activates TRPV1 channels while exhibiting a distinct pharmacological profile, including insensitivity to FSK treatment that classifies it as a novel third type of vanilloid-TRPV1 interaction [1]. Its intermediate TRPV1 potency (EC50 1.50 μM) and unique ability to increase adrenaline secretion without pungency make it particularly valuable for metabolic and neuroendocrine studies where sensory confounds must be minimized .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (10)-Shogaol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.